![molecular formula C22H17Cl2N3O2 B1320005 (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 903130-16-5](/img/structure/B1320005.png)
(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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Overview
Description
(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C22H17Cl2N3O2 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis
The compound is used as a base-sensitive amino protecting group for solid-phase peptide synthesis . It acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
Derivatizing Amino Acids for HPLC Analysis
It is used for derivatizing amino acids for HPLC analysis . This process enhances the detection and separation of amino acids during the analysis.
Development of Chemosensors
The compound can be used in the development of chemosensors. For example, a fluorene-based Schiff-base has been shown to selectively detect Cr3+ and Al3+ ions.
Fluorescent Agents
It is used in the development of fluorescent agents. These agents can be used in various fields such as biological imaging, chemical sensing, and optoelectronic devices.
Anticancer Research
The compound has been used in the synthesis of thiazolidinone and azetidinone analogues, which have shown remarkable activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines .
Antimicrobial Research
The synthesized thiazolidinone and azetidinone analogues based on this compound have also shown efficiency as antimicrobial agents against some multidrug resistant strains .
Mechanism of Action
Target of Action
It’s worth noting that fluorene derivatives, which this compound is a part of, have been used in the synthesis of various drugs .
Mode of Action
Biochemical Pathways
It’s known that fluorene derivatives can play a role in various biological research and drug industry areas .
Pharmacokinetics
The compound’s physical properties such as its density (1186±006 g/cm3), melting point (79-81 °C), and boiling point (5462±500 °C) are known .
Result of Action
Some fluorene-based compounds have shown remarkable activity against certain cancer cell lines .
Action Environment
It’s known that the compound should be stored in a dry, room-temperature environment .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2/c23-20-17-11-27(10-9-19(17)25-21(24)26-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCKHGGFLCWKMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592056 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | |
CAS RN |
903130-16-5 |
Source
|
Record name | 9H-Fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903130-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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